5-(Dimethylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(Dimethylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with a dimethylamino group, a methylphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with dimethylamine and a suitable nitrile source in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
5-(Dimethylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1,3-oxazole-4-carbonitrile: Lacks the dimethylamino group, which may affect its reactivity and binding properties.
5-(Dimethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile: Similar structure but without the methyl group on the phenyl ring, potentially altering its steric and electronic properties.
Uniqueness
5-(Dimethylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of both the dimethylamino and methylphenyl groups, which confer distinct electronic and steric characteristics. These features can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13N3O |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C13H13N3O/c1-9-4-6-10(7-5-9)12-15-11(8-14)13(17-12)16(2)3/h4-7H,1-3H3 |
InChI Key |
CCDAQEBWRIJINV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)C#N |
Origin of Product |
United States |
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